molecular formula C6H6N4O2 B2541859 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 10505-25-6

2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No. B2541859
CAS RN: 10505-25-6
M. Wt: 166.14
InChI Key: MYBCGWPHGYQHSC-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a group of compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrazolopyrimidines involves various methods. One such method involves the condensation of phenyl hydrazines with ethyl acetoacetate, resulting in phenyl-3H-pyrazol-3-ones . Another method involves the use of ultrasonic-assisted synthesis .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2): is a crucial enzyme involved in cell cycle regulation. Inhibition of CDK2 selectively targets tumor cells, making it an appealing strategy for cancer treatment. Researchers have designed and synthesized novel compounds based on the pyrazolo[3,4-d]pyrimidine scaffold, including derivatives of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione . These compounds demonstrated potent cytotoxic activity against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Notably, compound 14 exhibited dual activity against both cancer cells and CDK2, making it a promising candidate for further investigation.

Anticancer Screening

In vitro anticancer screening studies have evaluated the synthesized compounds derived from 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione . These investigations aim to assess their effectiveness against various cancer cell lines, shedding light on their potential as future therapeutic agents.

Enzymatic Inhibition

The most potent anti-proliferative compounds have shown inhibitory activity against CDK2/cyclin A2. For instance, compound 14 exhibited an impressive IC50 value of 0.057 μM against CDK2 . Understanding their binding interactions and mechanism of action at the molecular level is crucial for drug development.

Further Exploration

Researchers continue to explore the pharmacological properties of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivatives. Future studies may focus on optimizing their selectivity, pharmacokinetics, and safety profiles, paving the way for potential clinical applications.

properties

IUPAC Name

2-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-2-3-4(9-10)7-6(12)8-5(3)11/h2H,1H3,(H2,7,8,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBCGWPHGYQHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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